molecular formula C22H23NO2 B4906133 3-[(4-benzyl-1-piperidinyl)methyl]-4H-chromen-4-one

3-[(4-benzyl-1-piperidinyl)methyl]-4H-chromen-4-one

Cat. No.: B4906133
M. Wt: 333.4 g/mol
InChI Key: WZWRAAKVOATXPL-UHFFFAOYSA-N
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Description

3-[(4-Benzyl-1-piperidinyl)methyl]-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a benzyl-substituted piperidine moiety at the 3-position of the chromenone core. Chromen-4-ones (flavone derivatives) are widely studied for their diverse pharmacological activities, including enzyme inhibition, antimicrobial properties, and metal ion sensing .

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-22-19(16-25-21-9-5-4-8-20(21)22)15-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWRAAKVOATXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-piperidin-1-ylmethyl)-chromen-4-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromenone core.

    Benzyl Substitution: The benzyl group can be introduced through a benzylation reaction, where a benzyl halide reacts with the piperidine nitrogen.

Industrial Production Methods

Industrial production of 3-(4-Benzyl-piperidin-1-ylmethyl)-chromen-4-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-piperidin-1-ylmethyl)-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, piperidine derivatives, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chromenone derivatives with additional oxygen-containing functional groups, while reduction may produce chromenone derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-piperidin-1-ylmethyl)-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following pathways:

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Structural and Functional Group Analysis

The table below compares 3-[(4-benzyl-1-piperidinyl)methyl]-4H-chromen-4-one with structurally related compounds, focusing on substituents, synthesis yields, and biological activities:

Compound Name (Reference) Substituent at 3-Position Key Functional Groups Biological Activity/Application Melting Point (°C) Synthesis Yield (%)
Target Compound (4-Benzyl-1-piperidinyl)methyl Piperidine, benzyl Hypothesized: CNS targeting N/A N/A
7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10) Benzyl(methyl)aminoethoxy Amine, methoxy Dual AChE/BuChE inhibition 135.0–136.6 76.1
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidinyl)methyl]-4H-chromen-4-one Dihydrobenzodioxin + 3-methylpiperidinyl Benzodioxin, methylpiperidine Not specified (structural analog) N/A N/A
7-Hydroxy-8-((4-(2-hydroxyethyl)piperazinyl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one (2s) Piperazinylmethyl + hydroxyethyl Piperazine, hydroxyethyl Not specified 196–198 27
3-((2-Hydroxyphenylimino)methyl)-4H-chromen-4-one (SL) Schiff base (imine) Phenolic hydroxyl, imine Cu²⁺/Fe³⁺/V⁵⁺ chemosensor N/A 76 (analog)

Key Observations:

Piperazine-containing derivatives (e.g., compound 2s) show lower synthesis yields (27%) compared to amine- or imine-substituted analogs, possibly due to steric challenges during alkylation .

Metal Ion Sensing vs. Enzyme Inhibition: Schiff base derivatives (e.g., SL) exhibit selective metal ion detection (Cu²⁺, Fe³⁺) via colorimetric responses, whereas piperidine/piperazine-substituted chromenones are more associated with enzyme inhibition (e.g., AChE/BuChE) .

Thermal Stability :

  • Melting points vary significantly: amine- or ether-linked substituents (e.g., compound 10) yield lower melting points (135–137°C), while piperazine derivatives (e.g., 2s) exhibit higher thermal stability (196–198°C) .

Pharmacological and Physicochemical Properties

  • Enzyme Interactions : Piperidine derivatives are common in acetylcholinesterase (AChE) inhibitors (e.g., donepezil), suggesting the target compound could share similar binding interactions .
  • Synthetic Accessibility : The target compound’s synthesis would require alkylation of 3-formylchromone with 4-benzylpiperidine, analogous to methods used for Schiff base ligands .

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